N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The $$ ^1\text{H} $$ NMR spectrum (hypothetical, based on analogous compounds) would exhibit:
- Thiophene protons :
- 2-Thiophenyl: Doublets at δ 7.21–7.35 ppm (H-3, H-4) and δ 7.45–7.59 ppm (H-5)
- 3-Thiophenyl: Multiplet at δ 7.02–7.18 ppm (H-2, H-4, H-5)
- Hydroxyethyl protons :
- Hydroxyl proton as a broad singlet at δ 5.12–5.45 ppm
- Methylene protons as doublet of doublets at δ 3.88–4.15 ppm
- Furan-carboxamide :
Infrared (IR) Spectroscopy
Critical absorption bands include:
Mass Spectrometry
The electron ionization mass spectrum would display:
- Molecular ion peak at m/z 319.4 (calculated for $$ \text{C}{15}\text{H}{13}\text{NO}{3}\text{S}{2} $$)
- Key fragments at m/z 228 (loss of furan-carboxamide group) and m/z 111 (thiophene–ethyl cation)
Crystallographic Studies and Packing Motifs
While no experimental crystallographic data exists for this specific compound, predictions based on structural analogues suggest:
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | $$ P2_1/c $$ |
| Unit Cell Dimensions | $$ a = 12.4 \, \text{Å}, b = 7.2 \, \text{Å}, c = 15.8 \, \text{Å}; \beta = 102.3^\circ $$ |
| Z-value | 4 |
Hypothetical packing motifs include:
- Hydrogen-bonded chains : Amide N–H donors interact with hydroxyl acceptors from adjacent molecules, forming infinite chains along the b-axis.
- π–π stacking : Thiophene rings from neighboring molecules align with interplanar distances of 3.5–3.7 Å.
- Van der Waals interactions : Furan rings participate in weak C–H⋯O contacts with methylene groups.
Comparative Analysis with Furan/Thiophene Carboxamide Analogues
The structural uniqueness of this compound becomes evident when compared to related molecules:
| Feature | Target Compound | N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-3-carboxamide | N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]furan-2-carboxamide |
|---|---|---|---|
| Thiophene Substitution | 2- and 3-positions | Dual 2-positions | Single 2-position |
| Furan Position | 3-carboxamide | 3-carboxamide | 2-carboxamide |
| Hydrogen Bond Donors | 2 (amide N–H, O–H) | 2 | 2 |
| Calculated LogP | 2.8 | 3.1 | 2.5 |
Key structural differentiators:
- Regiochemical complexity : The combination of 2- and 3-thiophenyl groups creates a stereoelectronic environment distinct from symmetrical di-thiophene analogues.
- Conformational rigidity : Compared to furan-2-carboxamide derivatives, the 3-carboxamide substitution permits greater rotational freedom about the amide bond.
- Electronic effects : The 3-thiophenyl group exhibits stronger electron-withdrawing character than its 2-substituted counterpart, polarizing the hydroxyethyl bridge.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S2/c17-14(11-3-5-19-8-11)16-10-15(18,12-4-7-20-9-12)13-2-1-6-21-13/h1-9,18H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWVNQXGKUXDEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=COC=C2)(C3=CSC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article examines its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O3S2 |
| Molecular Weight | 310.4 g/mol |
| CAS Number | 1251577-29-3 |
Its structure features a furan ring and two thiophene rings, which are known to contribute to its biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The following mechanisms have been noted:
- Enzyme Inhibition : The compound may act as a reversible inhibitor of certain enzymes, similar to other thiophene derivatives that have shown inhibitory effects on proteases and other enzymes critical in disease pathways .
- Antimicrobial Activity : Research indicates that thiophene-containing compounds often exhibit antimicrobial properties, which may extend to this compound as well. Studies on related compounds have demonstrated significant antifungal and antibacterial activities .
- Cytotoxicity : Preliminary studies suggest that derivatives of this compound may possess low cytotoxicity against human cell lines, indicating a favorable safety profile for potential therapeutic applications .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Inhibition of SARS-CoV-2 Main Protease : A related study identified derivatives that inhibited the main protease (Mpro) of SARS-CoV-2 with IC50 values in the low micromolar range. This suggests a potential application in antiviral therapies .
- Fungicidal Activity : Compounds structurally similar to this compound have been reported to exhibit fungicidal activity, indicating that this compound may also possess similar properties .
- Antitubercular Activity : A series of novel substituted compounds have shown promising results against Mycobacterium tuberculosis, with some exhibiting IC50 values as low as 1.35 μM, suggesting that modifications in the structure could enhance efficacy against tuberculosis .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| N-(Thiophenyl) derivatives | Antimicrobial | 10 - 20 |
| Furan-based inhibitors for SARS-CoV-2 Mpro | Antiviral | 1.55 - 10.76 |
| Substituted nicotinamide derivatives | Antifungal | 5 - 15 |
Scientific Research Applications
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. A study on thiophene derivatives demonstrated that these compounds could effectively scavenge free radicals, suggesting potential therapeutic applications in oxidative stress-related conditions .
Antibacterial Properties
The antibacterial activity of thiophene derivatives has been documented against various pathogens. For instance, derivatives similar to N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating potential for development into antibacterial agents .
Anti-inflammatory Effects
Compounds containing furan and thiophene rings have been investigated for their anti-inflammatory properties. The modulation of inflammatory pathways by these compounds could lead to new treatments for chronic inflammatory diseases .
Organic Electronics
The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics. They can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to facilitate charge transport .
Sensors
The chemical structure of this compound allows for interactions with various analytes, making it a candidate for use in chemical sensors. Its sensitivity to environmental changes can be exploited in sensor technology .
Case Studies
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares the target compound with structurally related analogs from the literature:
Key Observations :
- Hydroxy Group: The hydroxyethyl chain could enhance solubility in polar solvents (e.g., water, DMSO) relative to nitro- or alkyl-substituted analogs.
- Electronic Effects : Thiophene rings contribute electron-rich aromatic systems, while the furan carboxamide provides a planar, conjugated backbone. This contrasts with nitrophenyl groups (electron-withdrawing) in N-(2-nitrophenyl)thiophene-2-carboxamide, which reduce electron density and alter reactivity .
Physicochemical Properties
- Solubility: The hydroxy group in the target compound may improve aqueous solubility compared to hydrophobic analogs like compound 47i (resinous form) .
- Thermal Stability : Melting points for carboxamides vary widely; N-(2-nitrophenyl)thiophene-2-carboxamide melts at 397 K, while compound 47i remains a resin, suggesting the target compound’s stability depends on substituent interactions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification strategies for N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide?
- Methodology :
- Synthesis : React equimolar quantities of the appropriate acyl chloride (e.g., furan-3-carbonyl chloride) with a hydroxy-substituted amine precursor in acetonitrile under reflux (1–3 hours). Optimize reaction conditions by adjusting solvent polarity (e.g., DMF for cyclization) and temperature .
- Purification : Use slow solvent evaporation (acetonitrile or ethanol) to obtain high-quality crystals. Monitor purity via HPLC or TLC, and employ column chromatography for intermediates with competing byproducts .
- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate.
Q. How is the structural characterization of this compound performed, particularly crystallographic analysis?
- Methodology :
- X-ray Crystallography : Use SHELX software for structure solution and refinement. Hydrogen atoms are positioned geometrically, with thermal parameters refined isotropically. Analyze dihedral angles between aromatic rings (e.g., thiophene vs. furan) to confirm stereochemistry .
- Spectroscopy : Validate via and NMR to identify unique proton environments (e.g., hydroxyethyl and carboxamide groups) .
- Example Data :
| Parameter | Value (Molecule A) | Value (Molecule B) |
|---|---|---|
| Benzene-thiophene angle | 13.53° | 8.50° |
| Nitro group tilt | 15.44° | 16.07° |
| Source: Crystallographic data from analogous structures |
Q. What computational methods are suitable for modeling this compound’s electronic properties?
- Methodology :
- Density Functional Theory (DFT) : Apply the Colle-Salvetti correlation-energy formula to calculate electron density and local kinetic energy. Use gradient expansions for correlation potential analysis, validated against experimental crystallographic data .
- Software : Gaussian or ORCA packages for optimizing geometry and predicting reactivity (e.g., nucleophilic sites on thiophene rings) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as unexpected dihedral angles or bond lengths?
- Methodology :
- Comparative Analysis : Benchmark against structurally similar compounds (e.g., N-(2-nitrophenyl)furan-2-carboxamide) to identify outliers. Use SHELXL’s restraints to refine disordered regions .
- Dynamic Effects : Consider temperature-dependent crystallography or DFT-based molecular dynamics to account for conformational flexibility .
Q. What supramolecular interactions dominate this compound’s solid-state packing, and how do they influence material properties?
- Findings :
- Non-classical Interactions : Weak C–H⋯O/S hydrogen bonds propagate parallel to the (010) plane, forming S(6) ring motifs. These interactions enhance thermal stability but reduce solubility in polar solvents .
- Design Implications : Introduce halogen substituents to strengthen halogen bonding for controlled crystal engineering .
Q. What pharmacological mechanisms are hypothesized for this compound, and how can they be validated experimentally?
- Methodology :
- Target Screening : Use molecular docking (AutoDock Vina) to predict binding affinity with anti-inflammatory targets (e.g., COX-2) or oncogenic kinases. Validate via in vitro assays (e.g., IC measurements) .
- Metabolic Stability : Assess hepatic microsome stability to prioritize derivatives for in vivo studies .
Q. How can synthetic routes be optimized to minimize regioselective byproducts (e.g., thiophene vs. furan misincorporation)?
- Methodology :
- Catalytic Control : Employ Pd-catalyzed cross-coupling to ensure regioselective thiophene functionalization. Monitor reaction progress via LC-MS to detect intermediates .
- Impurity Profiling : Use preparative HPLC to isolate and characterize byproducts, then adjust protecting groups (e.g., tert-butyl esters) to block unwanted sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
